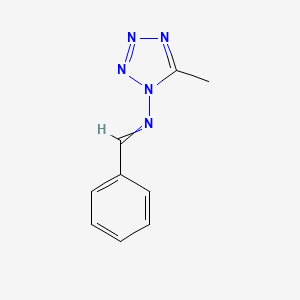

5-Methyl-1-benzalamino-tetrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(5-methyltetrazol-1-yl)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c1-8-11-12-13-14(8)10-7-9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEIMSRVCICHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1N=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Techniques in 5 Methyl 1 Benzalamino Tetrazole Research

Advanced Spectroscopic Methods for Elucidating the Structure of 5-Methyl-1-benzalamino-tetrazole

Spectroscopic techniques are fundamental in determining the structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon and hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum of a related compound, 1-benzyl-5-amino-1H-tetrazole, the signals for the protons are well-defined. For this compound, one would expect to see characteristic signals for the methyl group protons, the aromatic protons of the benzalamino group, and the methine proton of the imine group. The chemical shifts and coupling patterns of these protons provide information about their chemical environment and proximity to other protons. For instance, in a study of 2,5-diaminotetrazole, the isomeric purity could be readily confirmed by ¹H NMR spectroscopy due to distinct signals for the different amino groups. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the methyl carbon, the tetrazole ring carbon, the imine carbon, and the carbons of the phenyl ring. The chemical shift of the C5 endocyclic atom in tetrazole derivatives is particularly informative for distinguishing between regioisomers. beilstein-journals.org For example, in 2,5-disubstituted tetrazoles, the C5 signal appears further downfield (162–167 ppm) compared to 1,5-regioisomers (152–156 ppm). beilstein-journals.org In a study on mesoionic tetrazolium-5-aminides, the ¹³C NMR shift of the C5 endocyclic atom was observed in the range of 162.1–163.1 ppm. beilstein-journals.org

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H | ~2.5 | Methyl group protons (singlet) |

| ~7.4-7.8 | Aromatic protons (multiplet) | |

| ~8.5 | Imine proton (-N=CH-) (singlet) | |

| ¹³C | ~10-15 | Methyl carbon |

| ~128-132 | Aromatic carbons | |

| ~150-155 | Tetrazole ring carbon (C5) | |

| ~160-165 | Imine carbon (-N=CH-) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of a tetrazole derivative typically shows characteristic absorption bands. For this compound, key expected vibrations include C-H stretching from the methyl and phenyl groups, C=N stretching of the imine and tetrazole ring, and N-N stretching within the tetrazole ring. The stretching and skeletal vibrations of the tetrazole ring are often observed in the 1000-1700 cm⁻¹ region. researchgate.net Specifically, bands around 1068-1084 cm⁻¹, 1200-1278 cm⁻¹, 1305-1364 cm⁻¹, 1438-1477 cm⁻¹, and 1550-1637 cm⁻¹ are characteristic of the tetrazole heterocycle. researchgate.net The C=N stretching vibration of the tetrazole ring often gives rise to an intense band around 1629-1637 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of a related compound, 5-(benzylthio)-1H-tetrazole, the N-H stretching was observed as a set of weak, broad bands in the 3200-2900 cm⁻¹ region. pnrjournal.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=N (imine) | 1690-1640 | Stretching |

| C=N (tetrazole) | 1637-1550 | Stretching |

| N-N (tetrazole) | 1364-1200 | Stretching |

| Tetrazole Ring | 1084-1068 | Skeletal Vibrations |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems. The benzalamino and tetrazole moieties in this compound constitute a chromophore that absorbs UV radiation. The absorption spectrum can be influenced by the solvent and the presence of other interacting species. For instance, studies on other tetrazole derivatives have shown that interactions with DNA can lead to hypochromic effects in the UV-Vis spectrum, indicating the formation of stable complexes. researchgate.net In a study of 1-benzyl-5-amino-1H-tetrazole, the UV-Vis spectrum was used in conjunction with theoretical calculations to confirm the dominance of the monomeric form in solution. researchgate.net

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₉H₉N₅, the expected molecular weight is approximately 187.2 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) can determine the exact mass, which helps to confirm the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can provide structural clues by showing the loss of specific fragments, such as the methyl group, the phenyl group, or molecular nitrogen from the tetrazole ring.

Single-Crystal and Powder X-ray Diffraction Analysis of this compound and its Complexes

X-ray diffraction techniques are indispensable for determining the precise three-dimensional structure of crystalline solids.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and can be used for phase identification. While not providing the detailed atomic coordinates of a single-crystal study, it is a valuable tool for characterizing the solid-state form of the compound. pnrjournal.com

Analysis of Intermolecular Interactions

The structure of this compound is significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. The tetrazole ring, with its multiple nitrogen atoms, is a key player in these interactions, acting as both a hydrogen bond donor and acceptor.

Hydrogen bonds are a predominant feature in the crystal lattice of many tetrazole derivatives. The N-H group of the tetrazole ring can form hydrogen bonds with nitrogen atoms on adjacent molecules. These interactions are fundamental to the formation of stable, ordered structures.

| Interaction Type | Participating Groups | Typical Distance (Å) | Significance |

| Hydrogen Bonding | N-H of tetrazole and N of a neighboring tetrazole | ~1.90 | Formation of 1D networks |

| π-π Stacking | Benzene (B151609) ring and Tetrazole ring | 3.3 - 3.8 | Crystal packing stability |

| NH–π Interactions | N-H of tetrazole and centroid of benzene ring | ~3.57 | Conformational stabilization |

Crystal Packing and Supramolecular Architectures

The combination of hydrogen bonding and π-π stacking interactions results in the formation of complex and often elegant supramolecular architectures for tetrazole-based compounds. The specific arrangement of molecules, or crystal packing, determines the macroscopic properties of the material.

In many 5-substituted-1H-tetrazoles, the molecules self-assemble into well-defined patterns. For instance, the hydrogen bonds can create chains or sheets of molecules, which are then further organized by the weaker, but cumulatively significant, π-π stacking interactions. This hierarchical assembly leads to the formation of a three-dimensional supramolecular network.

The study of these crystal structures is not just of academic interest. The ability to predict and control the supramolecular assembly of these compounds is a key goal in materials science, as it opens the door to designing crystals with specific desired properties.

| Supramolecular Motif | Driving Interactions | Resulting Architecture |

| 1D Chains | Hydrogen Bonding (N-H···N) | Linear arrangement of molecules |

| Stacked Layers | π-π Stacking | Parallel packing of aromatic rings |

| 3D Network | Combination of H-bonding and π-stacking | Complex, extended solid-state structure |

Theoretical and Computational Chemistry Studies of 5 Methyl 1 Benzalamino Tetrazole

Density Functional Theory (DFT) Applications in 5-Methyl-1-benzalamino-tetrazole Research

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of this compound, DFT is instrumental in elucidating its fundamental chemical characteristics.

Electronic structure calculations are crucial for understanding the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For tetrazole derivatives, the HOMO is often localized on the tetrazole ring and the amino substituent, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the entire molecule, suggesting that nucleophilic attack can occur at various positions. The electronic chemical potential (μ), a measure of the escaping tendency of electrons from a system, provides further insight into the molecule's reactivity.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for a Tetrazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

| Electronic Chemical Potential (μ) | -4.0 |

| Chemical Hardness (η) | 2.8 |

| Global Electrophilicity (ω) | 2.86 |

Note: These values are illustrative and based on typical findings for related tetrazole compounds.

Table 2: Representative Optimized Geometrical Parameters for a Substituted Tetrazole

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 (ring) | 1.35 | N1-N2-N3 | 108.0 |

| N4-C5 (ring) | 1.33 | C5-N1-N2 | 109.5 |

| C5-C(methyl) | 1.50 | N1-C5-C(methyl) | 125.0 |

| N1-N(amino) | 1.40 | C5-N1-N(amino) | 120.0 |

Note: These values are representative and derived from computational studies of similar tetrazole structures.

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes. Firstly, it confirms that the optimized structure corresponds to a true energy minimum by ensuring there are no imaginary frequencies. Secondly, the calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation aids in the assignment of spectral bands to specific molecular vibrations, such as N-H stretches, C=N stretches of the imine, and various bending and ring deformation modes of the tetrazole and benzene (B151609) rings. Such analyses provide a powerful tool for structural confirmation and for understanding the intramolecular forces within the molecule.

Tautomerism and Isomerism in this compound Systems

Tautomerism is a significant feature of tetrazole chemistry, where protons can migrate between different nitrogen atoms of the ring, leading to different isomers. The benzalamino substituent introduces further possibilities for isomerism.

For 5-substituted tetrazoles, the proton on the tetrazole ring can reside on different nitrogen atoms, leading to the existence of 1H and 2H tautomers. Computational studies on related 5-aminotetrazoles have shown that the relative stability of these tautomers can be influenced by the nature of the substituent at the C5 position and the surrounding environment (gas phase vs. solvent).

In the case of this compound, the primary tautomeric equilibrium to consider is between the 1H and 2H forms of the tetrazole ring, assuming the benzalamino group is at the N1 position. However, the "1-benzalamino" nomenclature suggests the benzalamino group is attached to a nitrogen of the tetrazole ring. If the attachment is to the exocyclic nitrogen, then the tetrazole ring itself can still exhibit tautomerism. DFT calculations of the total energies of these different tautomers allow for the determination of their relative stabilities. Generally, for many 5-substituted tetrazoles, the 2H-tautomer is found to be more stable in the gas phase, while the 1H-tautomer may be favored in solution.

Additionally, the presence of the C=N double bond in the benzalamino group gives rise to E/Z isomerism, further increasing the number of possible structures. The relative energies of these isomers can also be computationally assessed to predict the most stable form.

Table 3: Illustrative Relative Stabilities of Tautomers for a Generic 5-Substituted Tetrazole

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| 1H-tautomer | 2.5 | 0.0 |

| 2H-tautomer | 0.0 | 1.8 |

Note: These are representative values indicating general trends observed for related compounds.

The interconversion between different tautomers occurs through intramolecular proton transfer. Computational studies can map the potential energy surface for this process, identifying the transition state and calculating the activation energy barrier. For tetrazoles, proton transfer typically involves the movement of a proton from one ring nitrogen to another. The presence of the benzalamino group could potentially facilitate or hinder this process depending on its electronic and steric effects.

In Schiff bases (compounds containing a C=N-R group), intramolecular proton transfer is a well-studied phenomenon, often involving a hydrogen bond between a hydroxyl group and the imine nitrogen. While this compound does not have a hydroxyl group in the typical position for such a transfer, the acidic N-H of the tetrazole ring could potentially engage in hydrogen bonding with the imine nitrogen, creating a pathway for proton transfer. Theoretical modeling of the transition state for such a transfer would provide the energy barrier, indicating the likelihood of this process occurring under different conditions.

Solvent Effects on Tautomeric Equilibria

Computational studies on similar heterocyclic systems have demonstrated that the polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Generally, a more polar solvent will preferentially stabilize the tautomer with a larger dipole moment. The use of implicit solvent models, such as the Polarizable Continuum Model (PCM), in density functional theory (DFT) calculations allows for the estimation of the solvation energy and its effect on the relative energies of the tautomers.

For instance, in a study on N-benzoyl-5-(aminomethyl)tetrazole, DFT calculations incorporating the IEFPCM model were used to study the system in an aqueous phase. Such models are essential for accurately predicting the behavior of these molecules in solution. It is anticipated that for this compound, increasing the solvent polarity would shift the equilibrium towards the more polar tautomer. The magnitude of this shift would depend on the difference in dipole moments between the tautomers.

A hypothetical representation of the relative energies of the tautomers in different solvents is presented in the table below. This data is illustrative and based on general trends observed for tetrazole derivatives.

Table 1: Illustrative Solvent Effects on the Relative Energy of Tautomers of this compound

| Solvent | Dielectric Constant (ε) | Relative Energy of Tautomer 2 (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 1.5 |

| Toluene | 2.4 | 1.2 |

| Acetone | 20.7 | 0.5 |

| Water | 78.4 | -0.2 |

Note: The values presented are hypothetical and serve to illustrate the expected trend. Tautomer 1 is assumed to be the less polar form.

Aromaticity Analysis of the Tetrazole Ring in this compound

The aromaticity of the tetrazole ring is a key determinant of its stability and reactivity. Computational methods provide powerful tools to quantify the aromatic character of such heterocyclic systems.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity. More negative values generally suggest a higher degree of aromaticity.

For the tetrazole ring in this compound, NICS calculations would be expected to yield negative values, confirming its aromatic character. The magnitude of these values would be influenced by the substituents. The benzalamino group at the N1 position and the methyl group at the C5 position will modulate the electron density within the ring, thereby affecting the ring current and the resulting NICS values.

Anisotropy of the Induced Current Density (AICD) is another method that provides a visual representation of the induced ring currents in a molecule when subjected to an external magnetic field. For an aromatic system like the tetrazole ring, AICD plots would show a continuous diatropic ring current flowing around the ring, providing a qualitative and quantitative measure of its aromaticity.

While specific NICS and AICD data for this compound are not available, studies on other substituted tetrazoles provide a basis for expectation.

Table 2: Expected NICS(1) Values for the Tetrazole Ring in this compound Compared to Benzene

| Compound | NICS(1) (ppm) |

|---|---|

| Benzene | -10.2 |

| This compound (Tetrazole Ring) | -8 to -12 (Estimated) |

Note: The NICS(1) value for the tetrazole ring is an estimation based on typical values for substituted tetrazoles.

Geometry-based aromaticity indices rely on the principle that aromatic systems tend to have more equalized bond lengths. The Bird index (I) is a commonly used geometry-based index for five-membered rings. It is calculated based on the bond orders, which are derived from the experimental or computationally optimized bond lengths. The index is scaled such that benzene has a value of 100.

For the tetrazole ring in this compound, the Bird index would be calculated from the optimized bond lengths obtained from DFT calculations. It is expected that the tetrazole ring would exhibit a significant degree of aromaticity, with a Bird index value likely in the range of 50-80, indicating a substantial but not perfect aromatic character compared to benzene. The substitution pattern will influence the bond lengths within the ring and thus the calculated Bird index.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways.

For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structure connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum. The energy difference between the transition state and the reactants defines the activation energy (Ea) of the reaction, which is a critical parameter for determining the reaction rate.

For example, in a hypothetical hydrolysis reaction of the benzalamino group, the transition state would involve the nucleophilic attack of a water molecule on the imine carbon. DFT calculations could be employed to optimize the geometry of this transition state and calculate its energy. The activation energy would then be determined, providing a quantitative measure of the reaction's feasibility.

By mapping the potential energy surface, computational methods can delineate the entire reaction pathway, from reactants to products, including any intermediates and transition states. This is often represented as a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate.

For a multi-step reaction, the energy profile can reveal the rate-determining step, which is the step with the highest activation energy. For instance, in a reaction involving the substitution at the tetrazole ring, there could be multiple possible pathways. Computational modeling can be used to explore these different pathways, calculate their respective energy profiles, and identify the most favorable reaction mechanism.

A study on the N-alkylation of N-benzoyl-5-(aminomethyl)tetrazole provides a relevant example of how these methods are applied. In that study, DFT calculations were used to explore the reaction paths, and the analysis of the energy gap between the HOMO and LUMO of the reactants was used to explain the observed regioselectivity. A similar approach could be applied to understand the reactivity of this compound in various chemical transformations.

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | TS1 | 15.2 |

| Step 2: Proton Transfer | TS2 | 8.5 |

| Step 3: Leaving Group Departure | TS3 | 12.1 |

Note: These values are illustrative for a hypothetical multi-step reaction and are not based on specific calculations for this molecule.

Molecular Electrostatic Potential (ESP) Analysis

Following a comprehensive search of available scientific literature, no specific theoretical or computational studies detailing the Molecular Electrostatic Potential (ESP) analysis of this compound were found.

While research exists on the ESP of related tetrazole derivatives, the strict focus of this article on "this compound" prevents the inclusion of data from those studies. The principles of ESP analysis involve calculating the three-dimensional charge distribution of a molecule, which helps in predicting and understanding its reactive behavior. Specifically, ESP maps identify regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, indicating sites for nucleophilic attack.

For tetrazole compounds in general, ESP analyses have been used to:

Identify the most likely sites for electrophilic and nucleophilic interactions.

Understand the influence of different substituents on the electronic properties of the tetrazole ring.

Predict the regioselectivity of chemical reactions.

However, without specific computational data for this compound, a detailed discussion and the creation of data tables regarding its molecular electrostatic potential are not possible at this time. Further computational research would be required to generate the specific ESP map and analyze the electrostatic potential values for this particular compound.

Reactivity and Mechanistic Investigations of 5 Methyl 1 Benzalamino Tetrazole

General Reactivity Patterns of Tetrazole Schiff Bases

Tetrazole Schiff bases, such as 5-Methyl-1-benzalamino-tetrazole, exhibit a dual reactivity profile. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is known for its high nitrogen content and its ability to act as a bioisostere for carboxylic acids. nih.govnih.gov This ring system can participate in various interactions, including hydrogen bonding, and its sp² hybridized nitrogen atoms can act as nucleophilic centers. nih.gov The Schiff base (imine) linkage (-N=CH-), on the other hand, provides a site for both nucleophilic addition and electrophilic attack.

The general reactivity of these compounds is a composite of the individual reactivities of the tetrazole and Schiff base functionalities, often with mutual electronic influence. The tetrazole ring, being electron-withdrawing, can influence the electrophilicity of the imine carbon. Conversely, the substituent on the benzalamino portion can modulate the electronic properties and reactivity of the tetrazole ring. nih.gov

Substitution Reactions on the Tetrazole Ring of this compound

Direct substitution on the tetrazole ring of compounds like this compound is not a commonly reported reaction. The high nitrogen content and the aromatic nature of the tetrazole ring make it generally resistant to classical electrophilic substitution reactions that are common for many other aromatic systems.

However, the nitrogen atoms of the tetrazole ring are nucleophilic and can undergo alkylation reactions. mdpi.com In the case of 5-substituted-1H-tetrazoles, alkylation can occur at either the N1 or N2 positions, leading to the formation of regioisomers. The regioselectivity of such reactions is influenced by the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions. For N-substituted tetrazoles like this compound, where the N1 position is already occupied, further substitution would be less likely under typical conditions.

Nucleophilic substitution reactions on the tetrazole ring are also uncommon unless an activating group is present. For instance, if a good leaving group were present on the carbon atom of the tetrazole ring, it could potentially be displaced by a strong nucleophile. However, for this compound, such reactions are not characteristic.

Reactions Involving the Benzalamino Moiety

The benzalamino moiety, a Schiff base, is a key reactive center in this compound. The carbon-nitrogen double bond (imine) is susceptible to a variety of chemical transformations.

Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by nucleophiles. This is a fundamental reaction of Schiff bases. For example, the addition of organometallic reagents or hydrides would lead to the corresponding secondary amines.

Hydrolysis: The imine bond can be cleaved by hydrolysis, typically under acidic or basic conditions, to yield the parent amine (in this case, 1-amino-5-methyltetrazole) and benzaldehyde. This reaction is a common method for the deprotection of amines.

Reduction: The C=N bond can be reduced to a C-N single bond, converting the Schiff base into a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reactions with Amines: The initial formation of Schiff bases involves the reaction of a primary amine with an aldehyde or ketone. jmchemsci.com In the context of this compound, this would be the condensation of 1-amino-5-methyltetrazole with benzaldehyde. ajol.info

Cycloaddition and Ring Transformation Reactions

Tetrazole derivatives are well-known to participate in cycloaddition and ring transformation reactions, often driven by the thermal or photochemical extrusion of molecular nitrogen. nih.gov While specific studies on this compound are limited, the general behavior of related tetrazoles provides insight into its potential reactivity.

One of the most significant reactions of tetrazoles is the [2+3] cycloaddition. nih.gov This can occur intramolecularly if a suitable dipolarophile is present in a substituent. nih.govresearchgate.net For this compound, the benzalamino moiety itself does not typically act as a dipolarophile for an intramolecular reaction under normal conditions.

However, tetrazoles can undergo ring-chain tautomerism and, upon heating, can extrude nitrogen gas to form highly reactive nitrile imine intermediates. These 1,3-dipoles can then undergo intermolecular cycloaddition reactions with various dipolarophiles. For example, a nitrile imine generated from a tetrazole could react with an alkene to form a pyrazoline.

Furthermore, multicomponent reactions involving 5-aminotetrazoles and aldehydes can lead to the formation of fused heterocyclic systems, such as tetrazolo[1,5-a]pyrimidines. ekb.eg This suggests that under appropriate conditions, the entire this compound molecule could potentially undergo complex transformations leading to new ring systems.

Influence of Substituents on Reactivity Profiles

Substituents on both the tetrazole ring and the benzalamino moiety can significantly impact the reactivity of this compound.

Substituents on the Benzalamino Phenyl Ring: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring of the benzalamino group will increase the electron density at the imine nitrogen, potentially making it more nucleophilic and influencing the electronic properties of the tetrazole ring. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) will decrease the electron density, making the imine carbon more electrophilic and susceptible to nucleophilic attack. These substituent effects can be quantified using Hammett parameters, which correlate reaction rates and equilibrium constants with the electronic nature of the substituent.

The following table illustrates the expected qualitative effects of substituents on the reactivity of the imine bond:

| Substituent on Phenyl Ring | Electronic Effect | Effect on Imine Carbon Electrophilicity | Expected Reactivity towards Nucleophiles |

| -NO₂ (para) | Electron-withdrawing | Increased | Enhanced |

| -Cl (para) | Electron-withdrawing | Increased | Enhanced |

| -H | Neutral | Baseline | Baseline |

| -CH₃ (para) | Electron-donating | Decreased | Reduced |

| -OCH₃ (para) | Electron-donating | Decreased | Reduced |

This table is illustrative and based on general principles of electronic effects in organic chemistry.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the public domain. However, general principles and studies on related compounds can provide a framework for understanding these aspects.

Reaction Kinetics: The rates of reactions involving this compound would be dependent on several factors, including temperature, solvent polarity, and the presence of catalysts. For instance, the hydrolysis of the imine bond is typically acid or base-catalyzed, and the rate would show a dependence on the pH of the medium. The rates of cycloaddition reactions involving nitrile imine intermediates would depend on the concentration of the intermediate and the reactivity of the trapping agent.

Thermodynamics: The thermodynamic stability of this compound is a key factor in its reactivity. The tetrazole ring itself possesses a significant positive enthalpy of formation due to the high number of nitrogen-nitrogen bonds, making its decomposition to release N₂ an energetically favorable process. beilstein-journals.org The equilibrium between different tautomers or regioisomers in related tetrazole systems is known to be influenced by the solvent and the nature of the substituents. mdpi.com For example, in the N-alkylation of a related N-benzoyl 5-(aminomethyl)tetrazole, the formation of the 2,5-disubstituted product was found to be slightly favored over the 1,5-disubstituted product, with a calculated energy gap suggesting greater reactivity and stability for the 2,5-isomer. mdpi.com Such thermodynamic considerations would also apply to potential isomeric forms and reaction products of this compound.

Coordination Chemistry of 5 Methyl 1 Benzalamino Tetrazole As a Ligand

5-Methyl-1-benzalamino-tetrazole as an N-Donor Ligand

This compound possesses multiple potential nitrogen donor sites, making it a versatile ligand. These sites include the four nitrogen atoms of the tetrazole ring and the imine nitrogen of the benzalamino substituent. In coordination chemistry, five-membered N-heterocycles like tetrazole are well-regarded as effective building blocks for metal complexes. mdpi.com

The coordination behavior of N-substituted tetrazoles is well-documented. For N1-substituted tetrazoles, the N4 atom is typically the most basic and, therefore, the most common site for coordination with a metal ion. arkat-usa.org The N2 and N3 atoms can also participate in coordination, often leading to bridging structures. The imine group (C=N) of the benzalamino substituent provides an additional coordination site through the lone pair of electrons on the azomethine nitrogen. Schiff base ligands are widely studied, and their coordination to metal ions predominantly occurs via this imine nitrogen. nih.govmdpi.com The presence of these distinct donor sites suggests that this compound could function as a monodentate, bidentate, or bridging ligand.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with a ligand like this compound would likely follow established methods for other tetrazole and Schiff base complexes. Common synthetic strategies include direct reaction of the ligand with a metal salt in a suitable solvent, such as methanol, ethanol, or acetonitrile (B52724), often with gentle heating or reflux. nih.gov Solvothermal or hydrothermal methods, where reactions are carried out in a sealed vessel at elevated temperature and pressure, are also frequently employed, particularly for the synthesis of crystalline coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov

The characterization of any resulting complexes would involve a suite of standard analytical techniques to determine their structure, composition, and properties.

Table 1: Standard Techniques for Characterization of Metal Complexes

| Technique | Purpose |

|---|---|

| Single-Crystal X-ray Diffraction | Provides definitive information on the crystal structure, including bond lengths, bond angles, coordination geometry of the metal, and the coordination mode of the ligand. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N of the imine, N-N and C-N of the tetrazole ring) upon complexation with the metal ion. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR can confirm the structure of the ligand within the complex in solution, especially for diamagnetic metal complexes. |

| Elemental Analysis | Determines the empirical formula of the complex by measuring the mass percentages of carbon, hydrogen, and nitrogen. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and can help elucidate the coordination geometry around the metal center. |

| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |

Tetrazole-based ligands are renowned for their ability to form both simple mononuclear complexes and complex polynuclear structures. mdpi.com In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. Given its potential as a chelating ligand, this compound could form stable mononuclear species.

More commonly, the multiple nitrogen atoms of the tetrazole ring allow it to act as a bridge between two or more metal centers, leading to the formation of dinuclear, polynuclear, or polymeric structures. researchgate.net This bridging capability is fundamental to the construction of coordination polymers and MOFs. The specific outcome—mononuclear versus polynuclear—is influenced by factors such as the metal-to-ligand ratio, the choice of metal ion and its preferred coordination geometry, and the reaction conditions. mdpi.com

Table 2: Examples of Mononuclear and Polynuclear Complexes with Analogous Tetrazole Ligands

| Complex Type | Example with Analogous Ligand | Metal Ion(s) | Structural Feature |

|---|---|---|---|

| Mononuclear | [Zn(Hatrc)₂(H₂O)] (Hatrc = 3-amino-1,2,4-triazole-5-carboxylate anion) mdpi.com | Zn(II) | A single zinc ion is coordinated by two triazole ligands and one water molecule. |

| Mononuclear | [Mn(Hatrc)₂(H₂O)₂]·2H₂O mdpi.com | Mn(II) | A discrete complex with one manganese ion at the center. |

| Dinuclear | [Fe₂(Hatrc)₄(OH)₂]·6H₂O mdpi.com | Fe(III) | Two iron centers are bridged by hydroxide (B78521) ligands, with terminal triazole ligands. |

| Polynuclear (1D Chain) | [Cd(Hatrc)₂(H₂O)]ₙ mdpi.com | Cd(II) | Cadmium ions are linked by the triazole-carboxylate ligands into an infinite 1D chain. |

| Polynuclear (3D Framework) | [Cu(L³)]ₙ (H₂L³ = 1,5-bis(5-tetrazolo)-3-thiapentane) researchgate.net | Cu(II) | Copper centers are linked by the bis-tetrazole ligand to form a 3D coordination framework. |

The tetrazole ring is a highly versatile coordinating agent due to its four nitrogen atoms. It can adopt numerous coordination modes, which contributes to the structural diversity of its metal complexes. For an N1-substituted tetrazole like the title compound, several modes are conceivable.

Table 3: Potential Coordination Modes of the Tetrazole Ring

| Coordination Mode | Description |

|---|---|

| Monodentate (N4) | The most common mode for N1-substituted tetrazoles, where the ring binds to a single metal ion through the N4 atom. arkat-usa.org |

| Monodentate (N2) | Coordination to a single metal ion through the N2 atom. |

| Bridging (N2, N4) | The ring bridges two metal centers using the N2 and N4 atoms. |

| Bridging (N3, N4) | The ring links two metal ions via the N3 and N4 atoms. |

| Bridging (N2, N3) | The ring connects two metal centers using the adjacent N2 and N3 atoms. |

The benzalamino group, a Schiff base moiety, is expected to play a crucial role in the coordination behavior of the ligand. The imine nitrogen atom (C=N ) is a well-established coordination site. nih.govmdpi.com This introduces the exciting possibility of chelation, where the ligand binds to a single metal center through two or more donor atoms.

It is plausible that this compound could act as a bidentate N,N'-donor ligand, coordinating to a metal ion through both the imine nitrogen and one of the nitrogen atoms of the tetrazole ring (likely N2 or N4). This would form a stable five- or six-membered chelate ring, a favored arrangement in coordination chemistry. The formation of such chelates often enhances the thermodynamic stability of the resulting complex (the "chelate effect").

The steric bulk of the phenyl group on the benzalamino substituent would also be a significant factor, potentially influencing the accessibility of certain coordination sites and dictating the final geometry of the metal complex. The existence of cobalt(III) complexes containing both a Schiff base and an in situ formed tetrazole ligand demonstrates that these two functionalities can cooperate in the same coordination sphere. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Derivatives

Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline structures built from metal ions or clusters linked by organic ligands. Tetrazole-based ligands are excellent candidates for constructing MOFs due to their multiple coordination sites and robust bridging capabilities, which can lead to diverse and stable frameworks. nih.gov

Given its potential to act as a multidentate or bridging ligand, this compound is a promising, albeit theoretical, candidate for the synthesis of new MOFs. The combination of the tetrazole ring's bridging capacity and the potential for additional coordination or hydrogen bonding via the benzalamino group could be used to engineer frameworks with specific topologies and properties.

The rational design of MOFs is a central theme in modern materials chemistry. The final structure and properties of a MOF are governed by several factors related to its components. mdpi.com

Ligand Geometry and Functionality: The shape, rigidity, and arrangement of donor sites on the ligand are critical. The ability of this compound to bridge metal centers via the tetrazole ring while potentially offering another coordination vector through the imine group could lead to complex network topologies.

Reaction Conditions: Factors such as the solvent system, temperature, pH, and the presence of templates or counter-ions can profoundly influence which crystalline phase is formed. mdpi.com For example, different solvents can lead to MOFs with different dimensionalities and pore structures.

Secondary Interactions: Non-covalent interactions, such as hydrogen bonding (e.g., involving the N-H of a protonated tetrazole or interactions with solvent molecules) and π-π stacking between the phenyl rings of the benzalamino groups, can play a crucial role in stabilizing the final 3D architecture.

By carefully selecting these components and conditions, it is theoretically possible to direct the self-assembly of this compound and metal ions into novel coordination polymers and MOFs with tailored structures.

In-Situ Ligand Synthesis within Coordination Architectures

The creation of this compound frequently happens in-situ—that is, during the synthesis of coordination complexes themselves. psu.edu This method avoids the separate synthesis of the ligand by reacting simpler precursor molecules within the same vessel as the metal salt. A prevalent synthetic strategy is the condensation reaction between a 5-aminotetrazole (B145819) derivative and an aldehyde in the presence of a metal ion.

This in-situ approach is a cornerstone of crystal engineering for metal coordination complexes. psu.edu The metal ion can act as a template, guiding the formation and orientation of the ligand, which can lead to the self-assembly of novel coordination polymers with diverse structural topologies and dimensionalities. nih.govntu.edu.sg The reaction conditions, such as pH and the choice of metal salt, can significantly influence the final coordination architecture. nih.gov For instance, hydrothermal conditions are often employed to facilitate these reactions, sometimes leading to the formation of complex three-dimensional frameworks. rsc.orgnih.gov This method of synthesizing tetrazole-based ligands directly within the coordination sphere of a metal ion has proven effective for creating a wide array of metal-organic frameworks (MOFs) with potentially useful properties. nih.govrsc.org

Spectroscopic and Structural Analysis of Metal-5-Methyl-1-benzalamino-tetrazole Complexes

The characterization of metal complexes formed with this compound is accomplished through a combination of spectroscopic methods and single-crystal X-ray diffraction. rsc.orgunibas.itscirp.org

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: This technique is crucial for confirming the formation of the Schiff base ligand and its coordination to a metal. Key evidence includes the appearance of a characteristic stretching vibration for the azomethine (C=N) group, typically found in the range of 1591-1669 cm⁻¹. researchgate.net The disappearance of N-H stretching bands from the aminotetrazole precursor and the presence of this new C=N band confirm the condensation reaction. Shifts in the vibrational frequencies of the tetrazole ring upon complexation also provide evidence of metal-ligand bond formation. ajol.infopnrjournal.com

UV-Visible Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ions and charge-transfer bands. ajol.infoscirp.org The position and intensity of these bands can indicate the coordination geometry around the metal center. For instance, the UV-Vis spectrum of a copper(II) complex might display bands characteristic of a square-pyramidal or octahedral geometry. scirp.orgscirp.org

NMR Spectroscopy: While not always applicable to paramagnetic complexes, NMR spectroscopy can be a powerful tool for characterizing diamagnetic complexes. For the ligand itself, 1H and 13C NMR spectroscopy are used to confirm its structure. beilstein-journals.orgnih.gov

Structural Analysis:

Below is a table summarizing typical spectroscopic data for related tetrazole complexes.

| Spectroscopic Technique | Key Feature | Typical Range/Observation | Reference |

| Infrared (IR) Spectroscopy | C=N Stretch | 1591-1669 cm⁻¹ | researchgate.net |

| Tetrazole ring vibrations | Shifts upon coordination | ajol.infopnrjournal.com | |

| UV-Visible Spectroscopy | d-d transitions | Varies with metal and geometry | scirp.orgscirp.org |

| NMR Spectroscopy (1H, 13C) | Ligand characterization | Confirms ligand structure | beilstein-journals.orgnih.gov |

Magnetic Properties of this compound Coordination Compounds

The magnetic properties of coordination compounds featuring this compound are of considerable interest, particularly when the ligand bridges two or more metal centers. illinois.edu The bridging nature of the ligand facilitates magnetic exchange interactions between the paramagnetic metal ions. rsc.orgnih.gov

Magnetic susceptibility measurements are performed over a range of temperatures to probe these interactions. rsc.org For dinuclear complexes, the data can often be modeled using the Heisenberg Hamiltonian (H = -2J*S₁·S₂), where 'J' is the magnetic exchange coupling constant. A negative value of J indicates antiferromagnetic coupling, while a positive value signifies ferromagnetic coupling. nih.govrsc.org

For example, in dinuclear copper(II) complexes bridged by similar tetrazole-containing ligands, weak antiferromagnetic interactions are often observed. The study of how modifications to the ligand structure or the metal ion influence the magnetic properties is an active area of research aimed at designing new materials with specific magnetic behaviors. illinois.edursc.org

The following table provides a general overview of magnetic properties in related systems.

| Property | Description | Significance | Reference |

| Magnetic Susceptibility | A measure of how much a material will become magnetized in an applied magnetic field. | Provides data to determine the nature of magnetic coupling. | rsc.orglibretexts.org |

| Magnetic Exchange Coupling (J) | Quantifies the strength and nature of the magnetic interaction between metal centers. | A negative J indicates antiferromagnetic coupling; a positive J indicates ferromagnetic coupling. | nih.govrsc.org |

Advanced Applications in Catalysis and Materials Science Derived from 5 Methyl 1 Benzalamino Tetrazole

5-Methyl-1-benzalamino-tetrazole and its Complexes in Catalysis

The utility of a chemical compound in catalysis often hinges on its ability to act as a ligand, coordinating with a metal center to facilitate chemical reactions. While numerous tetrazole derivatives have been explored for this purpose, specific data for this compound remains elusive.

Role as Ligands in Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands play a crucial role in tuning the catalyst's activity and selectivity. The nitrogen-rich tetrazole ring is known to coordinate with a variety of metal ions, making tetrazole derivatives attractive candidates for ligand development. However, no specific studies detailing the use of this compound as a ligand in homogeneous catalytic systems have been identified in the reviewed literature.

Development of Heterogeneous Catalysts Based on this compound Derivatives

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and reusability. Research has shown that tetrazole derivatives can be incorporated into solid supports to create such catalysts. For instance, novel heterogeneous nano-catalysts have been developed for the synthesis of various tetrazole derivatives. These catalysts, however, are typically used to produce tetrazoles rather than being constructed from a specific starting material like this compound. There is no available research describing the synthesis of heterogeneous catalysts based on this compound.

Specific Organic Transformations Catalyzed by this compound Systems

The scientific literature details a variety of organic transformations catalyzed by systems containing tetrazole moieties. These include the synthesis of tetrazoles themselves, as well as other reactions. For example, some tetrazole-containing systems have been shown to catalyze the synthesis of 1-substituted and 5-substituted 1H-tetrazoles. However, there are no specific reports of organic transformations that are catalyzed by systems where this compound or its metallic complexes are the active catalytic species.

Potential in Functional Materials Development

The high nitrogen content and structural versatility of tetrazoles make them a focal point in the search for new functional materials, particularly in energy-related fields and electronics.

Research on Nitrogen-Rich Coordination Compounds for Energy-Related Applications

Nitrogen-rich compounds are of significant interest for the development of energetic materials due to their high heats of formation and the generation of dinitrogen gas upon decomposition. Numerous studies have focused on the synthesis and characterization of energetic coordination polymers based on various tetrazole ligands. These materials often exhibit high thermal stability and energetic performance. While research into compounds like 5-(1-methylhydrazinyl)tetrazole and 5-hydrazino-1H-tetrazole has shown promise for creating "green" energetic materials, there is a lack of published research on the synthesis or theoretical evaluation of energetic coordination compounds derived specifically from this compound.

Applications in Electronics and Optics

The coordination of tetrazole-based ligands with metal ions can lead to the formation of materials with interesting electronic and optical properties, such as luminescence. The resulting coordination polymers can have diverse structural frameworks, which in turn influence their physical properties. While the luminescence of some metal-tetrazole complexes has been investigated, there are no specific studies available that describe the electronic or optical properties of this compound or its coordination compounds.

Future Research Directions and Perspectives for 5 Methyl 1 Benzalamino Tetrazole

Development of Novel Synthetic Methodologies for 5-Methyl-1-benzalamino-tetrazole

Future synthetic efforts will likely focus on creating more efficient, diverse, and environmentally benign pathways to this compound and its analogues. A key area for development is the application of multicomponent reactions (MCRs), which offer atom economy, procedural simplicity, and the ability to generate molecular complexity in a single step. researchgate.net Strategies involving the use of tetrazole aldehydes as versatile building blocks in Passerini and Ugi MCRs could be adapted, allowing for the convenient introduction of the tetrazole ring into complex molecular scaffolds. beilstein-journals.orgnih.gov

Another promising avenue is the refinement of cycloaddition reactions. The [3+2] cycloaddition of nitriles with sodium azide (B81097) is a foundational method for synthesizing 5-substituted-1H-tetrazoles. researchgate.netscielo.br Research into novel, inexpensive, and green catalysts, such as copper sulfate (B86663) pentahydrate (CuSO₄•5H₂O), could lead to milder reaction conditions, shorter completion times, and higher yields for related structures. researchgate.netscielo.br

Furthermore, combinatorial approaches, which have been successfully used to generate large libraries of 5-(dialkylamino)tetrazoles, could be adapted. nih.gov These methods, involving key steps like the formation of unsymmetrical thioureas and subsequent cyclization, offer a pathway to rapidly synthesize a wide array of derivatives for screening in materials science and medicinal chemistry. nih.gov

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Methodology | Key Reactants/Steps | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Isocyanides, Aldehydes/Ketones, Amines, Azides | High efficiency, diversity, complexity from simple precursors. beilstein-journals.org | Ugi and Passerini reactions successfully incorporate tetrazole building blocks into drug-like molecules. beilstein-journals.orgnih.gov |

| [3+2] Cycloaddition | Nitriles, Sodium Azide, Catalyst (e.g., CuSO₄•5H₂O) | Environmentally friendly catalysis, high yields, simple workup. researchgate.netscielo.br | Effective for a wide variety of aryl nitriles under mild conditions. researchgate.net |

| N-Alkylation | Tetrazole, Alkyl Halide (e.g., Benzyl Bromide), Base | Targeted modification of the tetrazole ring. | Reaction on related tetrazoles yields regioisomers whose formation can be studied and predicted. mdpi.com |

| Combinatorial Synthesis | Amines, Isothiocyanates/Thiocarbamates, Azide | Rapid generation of large compound libraries for high-throughput screening. nih.gov | A 559-member aminotetrazole library was successfully synthesized using this approach. nih.gov |

In-depth Mechanistic Studies of this compound Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is critical for optimizing existing protocols and designing new ones. Future mechanistic studies will likely integrate experimental analysis with computational modeling. For instance, in N-alkylation reactions, which are fundamental for modifying the tetrazole core, mechanistic investigations can elucidate the factors controlling regioselectivity. mdpi.com Studies on analogous systems have used NMR and mass spectrometry to identify product structures, while computational methods clarify the nucleophilicity and electrostatic potential of the reacting centers. mdpi.com

The mechanisms of multicomponent reactions involving tetrazole precursors also warrant deeper investigation. Mechanistic studies have revealed that the success of certain MCRs relies on the favorable kinetics of a [3+1] cycloaddition between key intermediates, which outcompetes other thermodynamically stable but slower pathways. researchgate.net Applying these principles to reactions involving this compound or its precursors could enable precise control over product formation and prevent undesired side reactions. Understanding the unique reactivity profile of the aminotetrazole core is essential, as it can differ significantly from other aminoazoles in well-established reactions. researchgate.net

Exploration of New Coordination Architectures and Metal-Ligand Interactions

The tetrazole moiety is an excellent ligand for forming coordination complexes with a wide range of metal ions, a property that remains a rich area for future exploration with this compound. Research on related ligands like 1-methyl-5H-tetrazole (MTZ) and 1-(azidomethyl)-5H-tetrazole (AzMT) has demonstrated the ability to create a large series of complexes with diverse metals, including Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Ag⁺. rsc.orgresearchgate.netnih.gov

Future work should focus on synthesizing and characterizing coordination compounds using this compound as a ligand. The goal would be to systematically study how the interplay between the metal center, the benzalamino-tetrazole ligand, and various counter-anions (e.g., nitrate, perchlorate, picrate) influences the resulting coordination architecture, stability, and physical properties. rsc.orgresearchgate.net The structural flexibility and electronic properties of the benzalamino group could lead to unique coordination modes and supramolecular assemblies not observed with simpler alkyl-tetrazoles. These new architectures could be valuable in developing materials with tailored energetic or catalytic properties. rsc.orgresearchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry is a powerful tool for accelerating the discovery and design of novel tetrazole-based compounds. Future research on this compound will heavily rely on advanced computational modeling to predict its properties and reactivity. Density Functional Theory (DFT) has proven to be a fruitful framework for exploring the chemical reactivity of related tetrazole systems. mdpi.com

Prospective computational studies could focus on:

Predicting Reaction Outcomes: Modeling reaction pathways to predict the most likely products and transition states, thereby guiding synthetic efforts. This is particularly useful for predicting regioselectivity in substitution reactions on the tetrazole ring. mdpi.com

Designing Novel Materials: Calculating key properties for materials science applications, such as gas-phase enthalpies of formation, density, and detonation performance for potential energetic materials. researchgate.net

Understanding Electronic Structure: Analyzing the molecular orbitals and electrostatic potential surface to understand how the methyl and benzalamino substituents influence the ligand's coordination properties and intermolecular interactions. mdpi.comresearchgate.net

Table 2: Applications of Computational Modeling in Tetrazole Research

| Computational Method | Predicted Property | Significance | Relevant Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | Nucleophilicity, Electrophilicity, Electrostatic Potential (ESP) | Provides theoretical justification for experimentally observed reactivity and regioselectivity. mdpi.com | Used to study the N-alkylation of N-benzoyl 5-(aminomethyl)-tetrazole. mdpi.com |

| DFT / Quantum Chemistry | Gas-Phase Enthalpy of Formation (ΔHf°) | Crucial for predicting the energy content and performance of energetic materials. researchgate.net | Calculated for ligands like 1-(azidomethyl)-5H-tetrazole to assess their energetic potential. researchgate.net |

| Molecular Dynamics (MD) | Crystal Packing, Intermolecular Interactions | Helps in understanding the stability and sensitivity of solid-state materials. | The creation of hydrogen bond networks is known to afford good stability to energetic compounds. researchgate.net |

Emerging Applications in Novel Materials and Chemical Processes

The unique structural and chemical properties of tetrazoles suggest several emerging applications for this compound in both materials science and chemical processes. A significant area of interest is the development of advanced energetic materials. researchgate.net The high nitrogen content inherent to the tetrazole ring is a key feature for high-energy density materials, and the compound could serve as a ligand to create new energetic coordination compounds. rsc.orgontosight.ai By carefully selecting the metal ion and counter-anion, properties such as sensitivity and laser-ignitability can be precisely tuned. rsc.org

In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often used to improve a drug's metabolic stability and membrane permeability. beilstein-journals.orgnih.gov Future research could explore derivatives of this compound as scaffolds for developing new therapeutic agents. The ability to generate large, diverse libraries through MCRs or combinatorial synthesis provides a direct path to screening for various biological activities. beilstein-journals.orgnih.gov

Furthermore, its function as a ligand in coordination chemistry opens up possibilities in catalysis. ontosight.ai The specific coordination sites offered by the tetrazole nitrogen atoms could be leveraged to design novel metal complexes for use in a variety of catalytic transformations, contributing to greener and more efficient chemical processes.

Q & A

Q. What are the established synthetic routes for 5-methyl-1-benzalamino-tetrazole, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound can be synthesized via azo coupling or alkylation of pyrazolo-triazole precursors. For example, azo coupling involves reacting diazonium salts (derived from aniline) with 1H-1-alkyl-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole derivatives in ethanol at 0–5°C, followed by extraction with ethyl acetate and purification via silica gel chromatography . Key parameters for optimization include:

- Temperature control (0–5°C prevents side reactions).

- Molar ratios (1:1 stoichiometry between diazonium salt and triazole precursor).

- Chromatographic eluents (benzene-ethyl acetate 1:1 v/v yields high purity).

Yields typically range from 29% to 55%, with lower yields attributed to steric hindrance in ethyl-substituted derivatives .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- <sup>1</sup>H and <sup>13</sup>C NMR : Assignments for methyl groups (e.g., δH 2.74 ppm for 6-C-CH3 and δC 13.1 ppm) and aromatic protons (e.g., δH 7.32–8.39 ppm) confirm substitution patterns .

- 2D-NMR (COSY, NOESY) : Used to differentiate tautomeric forms (e.g., 1H vs. 2H tautomers) by correlating proton-proton spatial relationships .

- IR Spectroscopy : Peaks at 1572 cm<sup>−1</sup> (C=N stretching) and 3462 cm<sup>−1</sup> (N-H stretching) validate tetrazole and benzalamino functionalities .

Q. What crystallographic tools are recommended for determining the solid-state structure of this compound?

Methodological Answer:

- SHELX suite : SHELXL is widely used for small-molecule refinement. Key steps include:

- Validation : Check for R-factor convergence (<5% discrepancy) and use PLATON to validate intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting tautomeric equilibria and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model tautomeric forms (e.g., 1H vs. 2H tautomers) by comparing Gibbs free energies. Basis sets like B3LYP/6-311+G(d,p) provide accurate electronic structure data .

- NBO Analysis : Quantify hyperconjugation effects (e.g., lone-pair donation from tetrazole nitrogen to aromatic rings) to explain stability trends .

- TD-DFT : Simulate UV-Vis spectra (e.g., λmax ≈ 380 nm) to correlate experimental absorbance with π→π* transitions .

Q. What strategies resolve contradictions in reactivity data between alkylated and aryl-substituted tetrazole derivatives?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via <sup>15</sup>N NMR to identify intermediates (e.g., nitrile imines in cycloadditions) .

- Steric/Electronic Analysis : Compare Hammett σ values for substituents; electron-withdrawing groups (e.g., -NO2) reduce nucleophilicity at the tetrazole N1 position .

- Cross-Validation : Use X-ray crystallography to confirm regioselectivity in alkylation reactions (e.g., preference for N1 over N2 substitution) .

Q. How can this compound be integrated into coordination chemistry for catalytic applications?

Methodological Answer:

- Ligand Design : Utilize the tetrazole’s N-donor sites to coordinate transition metals (e.g., Pd, Cu). Example protocol:

- React this compound with Pd(OAc)2 in THF under argon.

- Characterize complexes via XANES to confirm Pd-N bond formation .

- Catalytic Screening : Test Suzuki-Miyaura coupling activity using aryl bromides. Catalytic efficiency correlates with ligand bite angle and electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.